4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one
Brand Name: Vulcanchem
CAS No.: 478045-68-0
VCID: VC6293906
InChI: InChI=1S/C24H17ClN4O2/c1-14-7-12-18(13-15(14)2)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-8-10-17(25)11-9-16/h3-13H,1-2H3
SMILES: CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Molecular Formula: C24H17ClN4O2
Molecular Weight: 428.88

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one

CAS No.: 478045-68-0

Cat. No.: VC6293906

Molecular Formula: C24H17ClN4O2

Molecular Weight: 428.88

* For research use only. Not for human or veterinary use.

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one - 478045-68-0

Specification

CAS No. 478045-68-0
Molecular Formula C24H17ClN4O2
Molecular Weight 428.88
IUPAC Name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Standard InChI InChI=1S/C24H17ClN4O2/c1-14-7-12-18(13-15(14)2)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-8-10-17(25)11-9-16/h3-13H,1-2H3
Standard InChI Key ZGRVOHJAEXTBEN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one, reflects its intricate architecture . Key components include:

  • A phthalazin-1-one backbone, a bicyclic structure with a ketone group at position 1.

  • A 1,2,4-oxadiazol-5-yl substituent at position 4, bearing a 4-chlorophenyl group.

  • A 3,4-dimethylphenyl group at position 2 of the phthalazinone ring.

The SMILES notation, CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C, provides a linear representation of its connectivity. The InChIKey ZGRVOHJAEXTBEN-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Molecular Properties

PropertyValue
CAS No.478045-68-0
Molecular FormulaC24H17ClN4O2\text{C}_{24}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}
Molecular Weight428.88 g/mol
IUPAC Name4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
PubChem CID3706034

Synthesis and Reaction Pathways

General Synthetic Strategies

While explicit details of this compound’s synthesis are scarce, its structure suggests a multi-step route common to oxadiazole-containing heterocycles. Likely steps include:

  • Formation of the Oxadiazole Ring: Cyclization of an amidoxime intermediate with a chlorophenyl-substituted carboxylic acid derivative under dehydrating conditions.

  • Phthalazinone Construction: Condensation of a substituted benzaldehyde with hydrazine, followed by oxidation to introduce the ketone moiety.

  • Coupling Reactions: Suzuki-Miyaura or Ullmann-type couplings to attach the 3,4-dimethylphenyl group to the phthalazinone core.

Reaction optimization would involve catalysts like palladium for cross-couplings and solvents such as DMF or THF to enhance yield.

CompoundTargetIC50 (nM)Source
Olaparib (PARP inhibitor)PARP-15Literature
This CompoundNot reportedN/A
SupplierPackagingPrice (USD)Purity
AK Scientific50 mg129Not stated
AK Scientific100 mg179Not stated

No bulk pricing or Good Manufacturing Practice (GMP)-grade material is available, reflecting its experimental status .

Future Directions and Research Gaps

Priority Investigations

  • Solubility and Stability Studies: Essential for formulation development.

  • In Vitro Screening: Profiling against cancer cell lines, microbial panels, and inflammatory markers.

  • Structure-Activity Relationship (SAR) Analysis: Modifying substituents to optimize potency and selectivity.

Collaborative Opportunities

Academic-industrial partnerships could accelerate preclinical profiling, leveraging high-throughput screening and computational modeling.

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